N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide
Description
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzofuran ring fused with a chromene structure
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-15-10-19(26-18-4-2-1-3-14(15)18)20(24)21-11-16(23)12-5-6-17-13(9-12)7-8-25-17/h1-6,9-10,16,23H,7-8,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNPVRMWMOJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran and chromene intermediates, followed by their coupling under specific reaction conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques . The goal is to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cell survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and chromene derivatives, such as:
- (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one
- N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides
Uniqueness
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features
Biological Activity
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety linked to a chromene core. The molecular formula is with a molecular weight of approximately 313.35 g/mol. Its structural characteristics suggest potential interactions with various biological targets, which may underlie its pharmacological effects.
1. Antioxidant Activity
Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. The antioxidant activity can be attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory activity in several studies. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
3. Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis, including the activation of caspases and downregulation of anti-apoptotic proteins.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammation and cancer progression, such as COX and LOX.
- Receptor Modulation : It may interact with various receptors in the body, potentially influencing neurotransmitter systems and contributing to its analgesic effects.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various chromene derivatives, including this compound, using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups, supporting its potential as an antioxidant agent.
Case Study 2: Anti-inflammatory Assessment
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.
Case Study 3: Anticancer Activity
In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis via the intrinsic pathway.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
